Cas no 1248041-84-0 (1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene)

1-2-Bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene is a brominated aromatic compound with a branched alkoxy substituent, offering unique reactivity in organic synthesis. Its structure combines a brominated ethyl group with a 3-methylbutoxy chain, enhancing its utility as an intermediate in the preparation of complex molecules. The presence of the bromine atom allows for selective functionalization via nucleophilic substitution or cross-coupling reactions, while the ether linkage provides stability and solubility in organic solvents. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise structural modifications are required. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a reliable choice for synthetic applications.
1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene structure
1248041-84-0 structure
Product Name:1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene
CAS No:1248041-84-0
MF:C14H21BrO
MW:285.219943761826
CID:6594323
PubChem ID:62107261
Update Time:2025-05-21

1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene
    • Benzene, 1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-methyl-
    • 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene
    • EN300-1135149
    • 1248041-84-0
    • CS-0281892
    • AKOS011386813
    • 1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-methylbenzene
    • Inchi: 1S/C14H21BrO/c1-11(2)8-9-16-14(10-15)13-7-5-4-6-12(13)3/h4-7,11,14H,8-10H2,1-3H3
    • InChI Key: LPKRRPQFRQMZFG-UHFFFAOYSA-N
    • SMILES: C1(C(OCCC(C)C)CBr)=CC=CC=C1C

Computed Properties

  • Exact Mass: 284.07758g/mol
  • Monoisotopic Mass: 284.07758g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.179±0.06 g/cm3(Predicted)
  • Boiling Point: 319.5±27.0 °C(Predicted)

1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene Pricemore >>

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Additional information on 1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene

Research Brief on 1248041-84-0 and 1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized compounds such as 1248041-84-0 and 1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene. These molecules are increasingly recognized for their potential in drug discovery, targeted therapies, and biochemical applications. This research brief synthesizes the latest findings, methodologies, and implications associated with these compounds, providing a comprehensive overview for professionals in the field.

The compound 1248041-84-0, a unique chemical entity, has garnered attention due to its structural properties and potential pharmacological activities. Recent studies have explored its role as a modulator in enzymatic pathways, particularly in the context of inflammatory and oncological targets. Concurrently, 1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene has been investigated for its utility as an intermediate in synthetic chemistry, enabling the development of novel therapeutic agents with enhanced efficacy and specificity.

Methodologically, research on these compounds has employed cutting-edge techniques such as high-throughput screening (HTS), nuclear magnetic resonance (NMR) spectroscopy, and computational modeling. These approaches have elucidated the molecular interactions and binding affinities of 1248041-84-0, suggesting its applicability in designing next-generation inhibitors. Similarly, synthetic routes for 1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene have been optimized to improve yield and purity, facilitating its use in large-scale pharmaceutical production.

Key findings from recent studies indicate that 1248041-84-0 exhibits promising activity against specific protein kinases involved in disease progression, with minimal off-target effects. This selectivity underscores its potential as a lead compound for further development. On the other hand, 1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene has demonstrated versatility in cross-coupling reactions, enabling the synthesis of complex molecular architectures relevant to drug design.

In conclusion, the ongoing research on 1248041-84-0 and 1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene underscores their transformative potential in chemical biology and pharmaceutical sciences. Future directions may include in vivo validation of 1248041-84-0's therapeutic efficacy and the exploration of novel derivatives based on the structural framework of 1-2-bromo-1-(3-methylbutoxy)ethyl-2-methylbenzene. These efforts are poised to contribute significantly to the advancement of precision medicine and innovative therapeutic strategies.

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